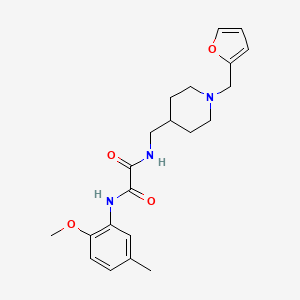

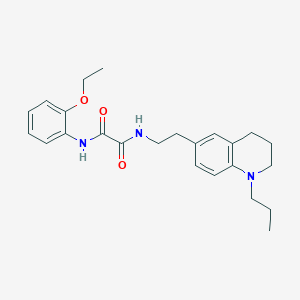

3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

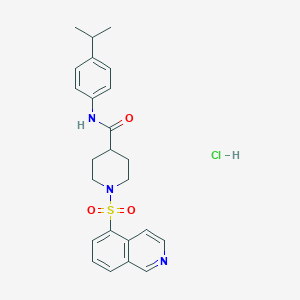

The compound “3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one” is a complex organic molecule that contains several functional groups and structural motifs, including an aminophenyl group, an oxadiazole ring, and a chromen-2-one moiety .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cyclization reactions . The 1,3,4-oxadiazole ring, for example, can be synthesized from carboxylic acids and hydrazides .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,3,4-oxadiazole ring, the 2H-chromen-2-one moiety, and the 2-aminophenyl group .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. The oxadiazole ring is known to participate in various chemical reactions . The aminophenyl group could also undergo reactions typical of aromatic amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar oxadiazole ring and the aromatic aminophenyl group could impact its solubility, melting point, and other properties .科学的研究の応用

Antimicrobial Activity

A series of derivatives synthesized by the reaction of 3-(5-amino]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one with different substituted benzaldehydes demonstrated significant antimicrobial activity. These compounds, particularly one without any substitution of the phenyl ring attached to the 1,3,4-oxadiazole moiety, showed highly significant in vitro growth inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, and fungal strain Candida albicans (M. A. Bhat, M. Al-Omar, N. Siddiqui, 2013).

Polymorphism and Anticancer Potential

Research on polymorphism of derivatives related to 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one has shown potential anticancer activity. The study revealed three polymorphic structures for one derivative and two for another, with differences in intermolecular interactions suggesting potential for varied biological activities and applications in cancer research (S. Shishkina et al., 2019).

Chemical Genetics and Apoptosis Induction

Chemical genetics approaches have identified small molecules, including derivatives of 1,2,4-oxadiazoles, as apoptosis inducers with potential as anticancer agents. Through medicinal chemistry and biological studies, compounds like MX116407 have been identified for their potent in vivo anticancer activity, highlighting the utility of these derivatives in drug discovery and cancer treatment (S. Cai, J. Drewe, S. Kasibhatla, 2006).

Synthesis and Liquid Crystalline Properties

New mesogenic homologous series bearing 1,3,4-oxadiazole ring with a nitro terminal group have been synthesized, demonstrating varied liquid crystalline behaviors. The presence of the nitro group and alkoxy terminal chain significantly affects the mesomorphic properties of these molecules, indicating their potential in materials science applications (H. Abboud, S. J. Lafta, I. H. Tomi, 2017).

Green Chemistry Approaches

An efficient method for synthesizing novel derivatives employing a one-pot four-component reaction under environmentally benign conditions has been reported. This approach highlights the importance of green chemistry in synthesizing compounds with potential scientific applications, including those based on the 3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one structure (K. Kavitha et al., 2018).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3-[5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O3/c18-13-7-3-2-6-11(13)15-19-20-16(23-15)12-9-10-5-1-4-8-14(10)22-17(12)21/h1-9H,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHBXLXLWNYBFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=CC=C4N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Pyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B2608629.png)

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-(1,3,4-oxadiazol-2-ylmethyl)azetidin-3-amine](/img/structure/B2608630.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2608636.png)

![{[(3-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B2608639.png)

![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2608645.png)

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2608648.png)